3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include the use of solvents like butanol and catalysts such as sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
Pyrimidino[4,5-d][1,3]oxazine: Known for its anti-inflammatory and analgesic properties.
Uniqueness
3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific structural features that allow it to interact with a distinct set of molecular targets. Its combination of a pyrido[2,3-d]pyrimidine core with a sulfanylidene group and an N-ethylanilino moiety provides it with unique chemical and biological properties.
Properties
CAS No. |
688793-27-3 |
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Molecular Formula |
C18H20N4OS |
Molecular Weight |
340.45 |
IUPAC Name |
3-[3-(N-ethylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H20N4OS/c1-2-21(14-8-4-3-5-9-14)12-7-13-22-17(23)15-10-6-11-19-16(15)20-18(22)24/h3-6,8-11H,2,7,12-13H2,1H3,(H,19,20,24) |
InChI Key |
UDTXNKWLXXEPRP-UHFFFAOYSA-N |
SMILES |
CCN(CCCN1C(=O)C2=C(NC1=S)N=CC=C2)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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